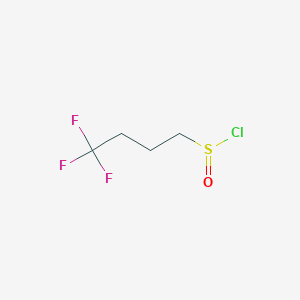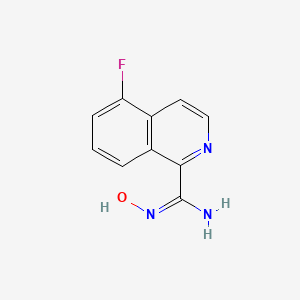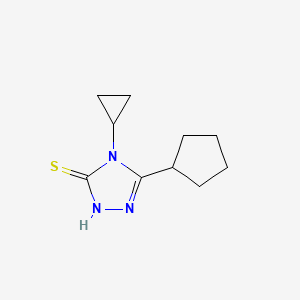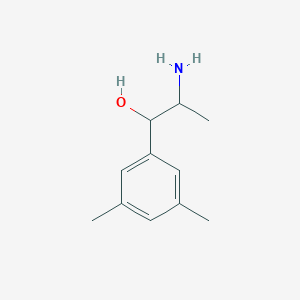
4,4,4-Trifluorobutane-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluorobutane-1-sulfinyl chloride is a chemical compound with the molecular formula C4H6ClF3O2S. It is known for its unique properties and applications in various fields of scientific research and industry. This compound is characterized by the presence of trifluoromethyl and sulfinyl chloride functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutane-1-sulfinyl chloride typically involves the reaction of 4,4,4-trifluorobutanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfinyl chloride group. The general reaction scheme is as follows:
C4H7F3O+SOCl2→C4H6ClF3O2S+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobutane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfinamides, sulfinates, and sulfinyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the sulfinyl chloride group can yield sulfides or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Sulfinamides: Formed by the reaction with amines
Sulfinates: Formed by the reaction with alcohols
Sulfonyl Chlorides: Formed by oxidation
Sulfides/Thiols: Formed by reduction
Scientific Research Applications
4,4,4-Trifluorobutane-1-sulfinyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluorobutane-1-sulfonyl chloride
- Trifluoromethanesulfonyl chloride
- 2,2,2-Trifluoroethanesulfonyl chloride
Uniqueness
4,4,4-Trifluorobutane-1-sulfinyl chloride is unique due to the presence of both trifluoromethyl and sulfinyl chloride functional groups. This combination imparts distinct reactivity and versatility, making it a valuable reagent in various chemical transformations. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in specific synthetic applications.
Properties
Molecular Formula |
C4H6ClF3OS |
|---|---|
Molecular Weight |
194.60 g/mol |
IUPAC Name |
4,4,4-trifluorobutane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H6ClF3OS/c5-10(9)3-1-2-4(6,7)8/h1-3H2 |
InChI Key |
AQIDWBISUYNRRT-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)CS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)


![1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)

![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)

![Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13174394.png)
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)

![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
